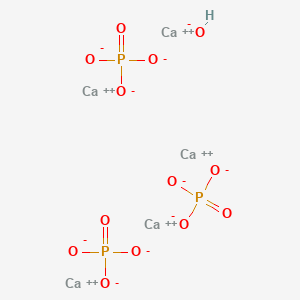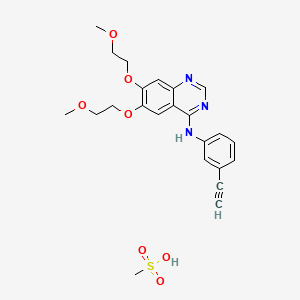
厄洛替尼甲磺酸盐
概览
描述
Erlotinib is an EGFR tyrosine kinase inhibitor used to treat certain small cell lung cancers or advanced metastatic pancreatic cancers . It is typically marketed under the trade name Tarceva . Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor .
Synthesis Analysis
Erlotinib was obtained after the reaction of 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene . The target compounds were obtained via the click reaction of erlotinib with different azido compounds .
Molecular Structure Analysis
Erlotinib is a small molecule with the chemical formula C22H23N3O4 . It is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Chemical Reactions Analysis
Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . A delay between erlotinib pharmacokinetics and cell killing was described by a transit compartment model, and the effect potency, by an Emax function of erlotinib concentration .
Physical And Chemical Properties Analysis
Erlotinib, a non-small cell lung cancer BCS class II drug, was found to occur as two polymorphs and two hydrates depending on the crystallization conditions . The monohydrate (form III), which has been reported in patents and publications, is the preferred crystalline phase from solution crystallization .
科研应用
1. 分析方法开发
通过开发敏感和快速的超高效液相色谱法,改进了厄洛替尼甲磺酸盐在生物样本中(尤其是小鼠血浆中)的分析方法。这一进展有助于评估药物在研究环境中的药代动力学和治疗监测 (Demir & Degim, 2018)。
2. 癌症的联合治疗
研究探讨了厄洛替尼与其他药物联合治疗各种癌症的应用。例如,研究已经调查了厄洛替尼与贝伐单抗联合治疗对非小细胞肺癌(NSCLC)患者无进展生存期的影响,尽管与单独使用厄洛替尼相比没有显著改善 (Stinchcombe et al., 2019)。
3. 纳米颗粒递药系统
最近在开发基于纳米颗粒的递药系统方面取得了进展,用于厄洛替尼。这些系统旨在增强药物的疗效和安全性,尤其是在NSCLC治疗中。一个例子是创建一个含有厄洛替尼载荷纳米颗粒的可注射热敏水凝胶,用于局部药物递送,在小鼠模型中显示出有希望的结果 (Zhou et al., 2020)。
4. 药物基因组学
由于遗传差异,厄洛替尼的疗效和副作用在个体间可能存在显著差异。已进行研究以确定与NSCLC患者药物相关皮肤毒性相关的多态性变异,为个性化医学方法提供见解 (Arbitrio et al., 2015)。
5. 药物耐药机制
厄洛替尼的研究已扩展到了理解药物耐药机制,尤其是在化疗中。例如,研究已集中于与胰腺腺癌中厄洛替尼耐药相关的基因表达谱,提供了克服耐药和改善治疗结果的潜在策略 (Caba et al., 2016)。
Safety And Hazards
性质
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erlotinib mesylate | |
CAS RN |
248594-19-6 | |
| Record name | Erlotinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)
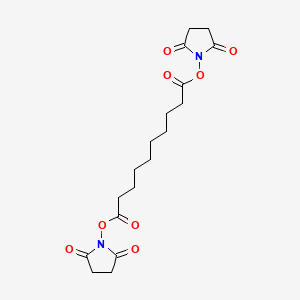
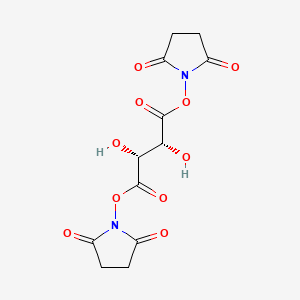
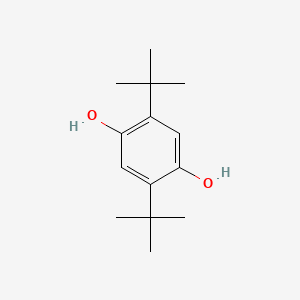
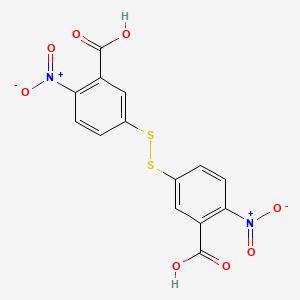
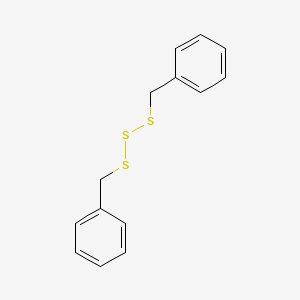
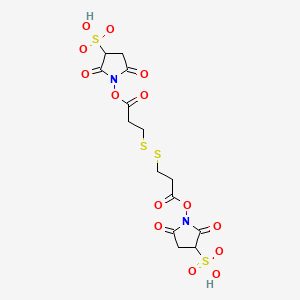
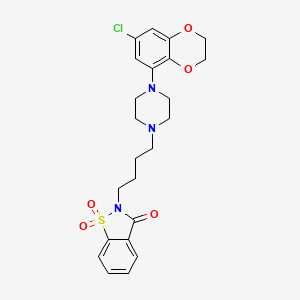
![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
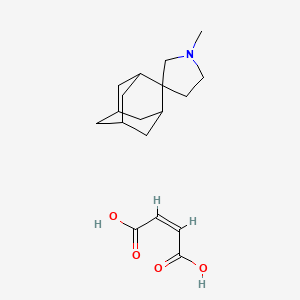
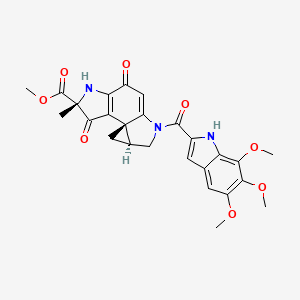
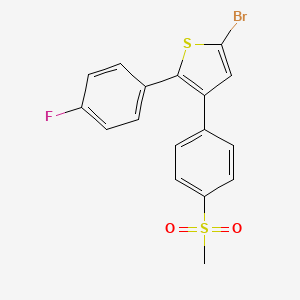
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
